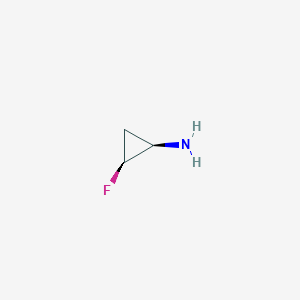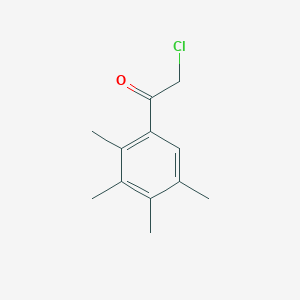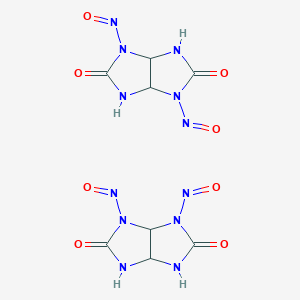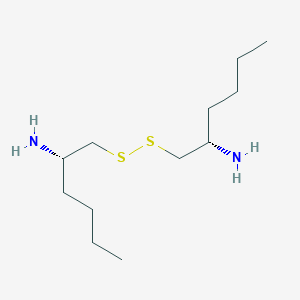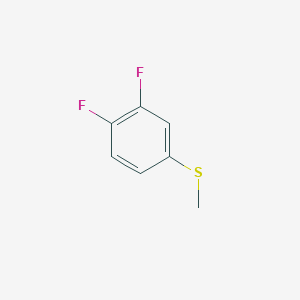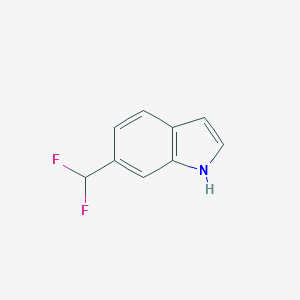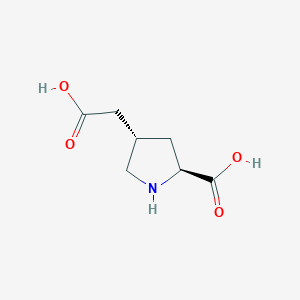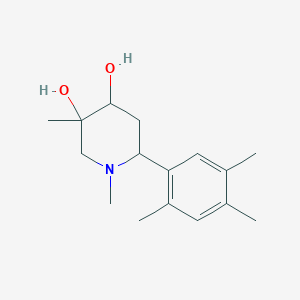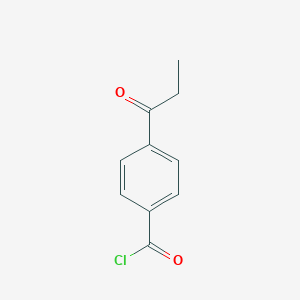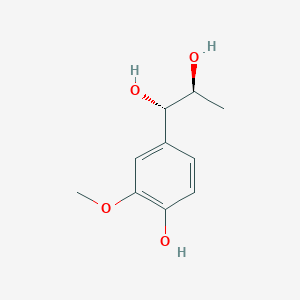
threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
概要
説明
Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a naturally occurring compound that can be found in certain plants and is often used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-Hydroxy-3-methoxyphenylacetone using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: it is likely that similar reduction reactions are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acetic anhydride (Ac2O) in the presence of a base such as pyridine.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohols.
Substitution: Acetylated derivatives.
科学的研究の応用
Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can be compared with other similar compounds, such as:
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound is a stereoisomer of this compound and has similar chemical properties.
1-(4-Hydroxy-3-methoxyphenyl)ethanol: This compound has a similar structure but lacks the additional hydroxyl group on the propane chain.
4-Hydroxy-3-methoxyphenylacetic acid: This compound has a similar aromatic ring structure but contains a carboxylic acid group instead of the propane-1,2-diol moiety.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


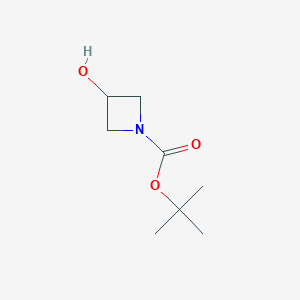
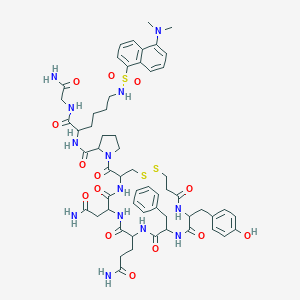
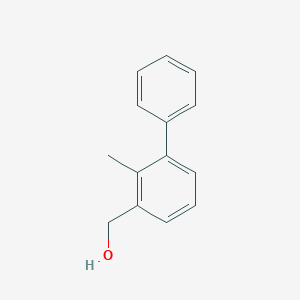
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
